molecular formula C15H15FN2O4 B5848544 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline

Cat. No.: B5848544
M. Wt: 306.29 g/mol
InChI Key: IQTRBSIZPGAZAE-UHFFFAOYSA-N
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Description

N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline is an organic compound that features a complex structure with both nitro and fluoro functional groups

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-21-14-6-10(13(18(19)20)8-15(14)22-2)9-17-12-5-3-4-11(16)7-12/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTRBSIZPGAZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2=CC(=CC=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 3-fluoroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or acetone and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the nitro position.

Scientific Research Applications

N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.

    2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Another compound with similar structural features and applications.

Uniqueness

N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline stands out due to its unique combination of nitro and fluoro groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications requiring high stability and specific reactivity .

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